molecular formula C30H31FN4O3 B1662620 cis-Ned 19

cis-Ned 19

Cat. No.: B1662620
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-LSYYVWMOSA-N
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Description

  • Define its chemical structure, synthesis pathways, and biological targets (e.g., if it is a calcium channel modulator, enzyme inhibitor, etc.).
  • Cite prior studies on its mechanism of action or therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-Ned 19 involves multiple steps, including the reaction of specific chemical precursors under controlled conditions.

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The compound is synthesized in specialized laboratories following stringent protocols to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : cis-Ned 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s properties and behavior .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the experimental setup .

Major Products Formed: : The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

cis-Ned 19 exerts its effects by inhibiting the binding of nicotinic acid adenine dinucleotide phosphate to its receptor, thereby blocking calcium ion release. This inhibition disrupts calcium signaling pathways, which are crucial for various cellular processes . The compound’s molecular targets include NAADP receptors, and its pathways involve the regulation of intracellular calcium levels .

Comparison with Similar Compounds

Comparison with Analogous Compounds

  • Structural Analogs : Compare with compounds sharing its core scaffold (e.g., stereoisomers like trans-Ned 19 or derivatives with modified functional groups).
  • Functional Analogs : Evaluate compounds with similar biological activity but divergent structures (e.g., Ned 18 , Ned 20 ).
  • Data-Driven Analysis: Pharmacokinetics: Compare bioavailability, half-life, and metabolic stability using HPLC or mass spectrometry data . Binding Affinity: Use NMR or X-ray crystallography to contrast binding modes with targets . Toxicity Profiles: Reference toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to highlight species-specific responses .

Research Findings and Challenges

  • Highlight discrepancies in efficacy or selectivity compared to analogs.
  • Discuss limitations in existing studies (e.g., lack of in vivo validation or clinical trials).

Tables (Hypothetical Examples)

Compound IC₅₀ (nM) Half-life (h) LogP Target Protein Reference
cis-Ned 19 12.3 4.5 2.1 Protein X Hypothetical [1]
trans-Ned 19 45.6 3.2 1.8 Protein X Hypothetical [2]
Ned 20 8.9 6.1 2.5 Protein Y Hypothetical [3]

Recommendations

To produce the requested article, the following steps are essential:

Access Primary Literature : Search databases like PubMed, SciFinder, or Reaxys for peer-reviewed studies on This compound and its analogs.

Validate Data Reproducibility : Ensure methods align with guidelines for analytical chemistry (e.g., NMR validation, statistical rigor) .

Leverage Supplementary Material : Include raw datasets, spectral analyses, and dose-response curves as supplementary files .

Biological Activity

Introduction

Cis-Ned 19 is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a molecule known for its role in calcium signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and implications for research and therapeutic applications.

Chemical Characteristics

This compound has the following chemical structure:

  • Chemical Name : (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
  • Molecular Formula : C23H28F N3O3
  • Purity : ≥97%

This compound functions primarily as a NAADP antagonist. It inhibits calcium release from intracellular stores, which is critical for various cellular functions. The compound has been shown to have a concentration-dependent inhibitory effect on NAADP-mediated calcium release, with an IC50 value of approximately 800 nM for calcium release and 15 μM for [^32P]NAADP binding .

Structure-Activity Relationship

The biological activity of this compound is closely linked to its structural components:

  • Fluorine and Carboxylic Acid Groups : These groups are essential for its effectiveness. Modifications to these functional groups can significantly alter the compound's potency .
  • Stereoisomerism : The cis form exhibits different biological activities compared to its trans counterpart, particularly in terms of potency and selectivity towards NAADP receptors .

Inhibition of Calcium Signaling

Research indicates that this compound effectively inhibits TCR-mediated calcium flux in primary memory CD4+ T cells. In one study, treatment with this compound resulted in significant inhibition of T cell proliferation at concentrations of 50 and 100 µM .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other related compounds:

CompoundIC50 (Ca²⁺ Release)IC50 ([^32P]NAADP Binding)Notes
This compound800 nM15 μMIrreversible antagonist
trans-Ned 19Higher than cisNot specifiedLower potency compared to cis form
Ned-20>100 μMNot applicableNo significant inhibition observed

Case Studies

  • Calcium Release Assays : In sea urchin egg homogenates, this compound demonstrated potent inhibition of NAADP-mediated calcium release, confirming its role as a selective antagonist .
  • Vascular Studies : this compound was shown to relax aortic rings pre-constricted by norepinephrine (NE), indicating its potential vascular effects. The relative potency was higher compared to trans-Ned 19, suggesting that this compound may have distinct physiological roles .

Implications for Future Research

The unique properties of this compound make it a valuable tool for studying calcium signaling pathways and their implications in various physiological processes. Its ability to selectively inhibit NAADP-mediated signaling opens avenues for exploring therapeutic interventions in conditions where calcium signaling is dysregulated.

Potential Applications

  • Cancer Therapy : Targeting calcium signaling pathways may provide new strategies for cancer treatment.
  • Neurobiology : Understanding the role of NAADP in neuronal signaling could lead to insights into neurodegenerative diseases.

Properties

IUPAC Name

(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-LSYYVWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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